molecular formula C16H16N6O2S B3291547 N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide CAS No. 872988-32-4

N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide

Cat. No.: B3291547
CAS No.: 872988-32-4
M. Wt: 356.4 g/mol
InChI Key: PLIWCUFNGMIEBO-UHFFFAOYSA-N
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Description

N-(2-{6-[(Carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide is a triazolopyridazine derivative characterized by a benzamide group at the ethyl chain and a carbamoylmethyl sulfanyl substituent at the 6-position of the triazolopyridazine core. Its molecular formula is C₂₆H₂₈N₆O₄S, with an average mass of 520.608 g/mol and a monoisotopic mass of 520.189274 g/mol .

Properties

IUPAC Name

N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c17-12(23)10-25-15-7-6-13-19-20-14(22(13)21-15)8-9-18-16(24)11-4-2-1-3-5-11/h1-7H,8-10H2,(H2,17,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIWCUFNGMIEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide typically involves multiple steps:

    Formation of the Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo[4,3-b]pyridazine ring system.

    Introduction of the Carbamoylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where a suitable thiol reacts with a carbamoylmethyl halide.

    Attachment of the Benzamide Group: The final step involves the coupling of the benzamide moiety to the triazolo[4,3-b]pyridazine core via an ethyl linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting specific biological pathways.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazolo[4,3-b]pyridazine core is known to interact with various biological macromolecules, potentially inhibiting their activity. The carbamoylmethylsulfanyl group may enhance binding affinity and specificity, leading to more effective inhibition or modulation of the target pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The triazolopyridazine core serves as a versatile template for structural diversification. Key modifications in analogous compounds include variations in substituents at the 3-, 6-, and 8-positions, which influence molecular weight, solubility, and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Position) Key Functional Groups Molecular Mass (g/mol) Source
N-(2-{6-[(Carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide (Target) C₂₆H₂₈N₆O₄S 6-(carbamoylmethyl sulfanyl), 3-(ethyl benzamide) Benzamide, carbamoylmethyl, sulfanyl 520.608
N-(2-(6-((2-(Mesitylamino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide Not provided* 6-(mesitylamino-oxoethyl sulfanyl), 4-methylbenzamide Mesitylamino, methylbenzamide ~550 (estimated)
N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide C₂₀H₁₆N₆O 6-methyl, 3-phenyl benzamide Methyl, benzamide 380.39
4-Methyl-N-{2-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide C₃₁H₃₃N₇O₃S 6-(trimethylphenyl carbamoylmethyl sulfanyl), 4-methylbenzamide Trimethylphenyl, carbamoyl, sulfanyl 607.76
6-Methyl-N-(2-morpholino-4-ylethyl)triazolo[4,3-b]pyridazin-8-amine C₁₅H₂₁N₇O 6-methyl, 8-amine, morpholinoethyl Morpholine, methyl, amine 315.38

*Note: Molecular formula for ’s compound is inferred from the IUPAC name.

Key Observations:

  • Substituent Effects on Lipophilicity: The target compound’s carbamoylmethyl sulfanyl group enhances polarity compared to mesitylamino (trimethylphenyl) derivatives, which increase lipophilicity .
  • Role of Benzamide: The benzamide group is conserved in multiple analogs (), suggesting its importance in hydrogen bonding or target recognition .
Antimicrobial Activity
  • N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide () exhibited moderate antimicrobial activity against tested microorganisms, attributed to the 6-methyl group enhancing hydrophobic interactions with microbial targets .
  • Sulfonamide Derivatives: Analogous sulfonamide-substituted triazolopyridazines showed comparable or superior activity to benzamide derivatives, highlighting the role of sulfonamide’s electron-withdrawing properties .
Cytotoxicity
  • Compound 24 (triazolopyridazine derivative, exact structure unspecified) demonstrated significant cytotoxicity against the Hep cell line (IC₅₀ < 1.2 µg/mL), surpassing adriamycin in potency . This suggests that specific substituents (e.g., halogenated or aromatic groups) may enhance cytotoxic effects.
  • Target Compound: The carbamoylmethyl sulfanyl group may reduce cytotoxicity compared to analogs with electron-deficient aromatic substituents, though direct data is lacking .
Receptor Binding (GABAA Ligands)
  • Target Compound: The benzamide and carbamoylmethyl groups may interact with similar receptor pockets, but activity profiling is required to confirm selectivity .

Biological Activity

N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound is characterized by a molecular formula of C14H15N5O2S and features a benzamide group linked to a triazolo-pyridazinyl moiety through an ethyl chain. The presence of a carbamoylmethylsulfanyl group enhances its structural complexity and may contribute to its biological activity. The unique arrangement of these functional groups suggests multiple avenues for interaction with biological targets, including enzymes and receptors.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The triazolo[4,3-b]pyridazine core can interact with various enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may bind to specific receptors, modulating their function and influencing cellular pathways.

Research indicates that modifications in the compound's structure can lead to variations in selectivity and potency against different biological targets .

Anticancer Activity

Studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Research has demonstrated that derivatives of benzamides can induce apoptosis in cancer cell lines through various pathways such as the inhibition of cell proliferation and promotion of cell cycle arrest .

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory effects. Benzamide derivatives are often explored for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Studies and Experimental Data

A summary table of relevant studies on similar compounds is presented below:

Study ReferenceCompound StudiedBiological ActivityKey Findings
Benzamide DerivativeAnticancerInduced apoptosis in various cancer cell lines
Triazole AnalogAntiviralStrong binding affinity to SARS-CoV-2 main protease
Benzamide DerivativeAnti-inflammatoryInhibition of pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide
Reactant of Route 2
N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide

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